2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN4O2/c22-15-6-4-14(5-7-15)19-20(29)26-21(25-19)8-10-27(11-9-21)13-18(28)24-17-3-1-2-16(23)12-17/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWWCNCEEWOTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and diverse functional groups. Its molecular formula is , with a molecular weight of approximately 489.8 g/mol. This article explores its biological activity, potential pharmacological applications, and related research findings.
Structural Characteristics
The structural features of this compound include:
- Bromophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Triazaspiro Framework : Suggests a unique mode of action due to its rigidity and spatial configuration.
- Acetamide Moiety : Often associated with biological activity, particularly in drug design.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some derivatives of triazaspiro compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of halogenated phenyl groups is known to enhance antimicrobial efficacy.
Table 1: Summary of Biological Activities of Similar Compounds
Case Study 1: Antitumor Activity
Research has demonstrated that triazaspiro compounds exhibit significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to the target compound have been tested against various cancer cell lines, showing IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial properties, compounds featuring brominated phenyl groups were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed notable inhibitory effects, suggesting that the structural characteristics of the target compound may confer similar properties.
Synthesis and Optimization
The synthesis of this compound may involve several steps:
- Formation of the triazaspiro framework.
- Introduction of the bromophenyl group through electrophilic aromatic substitution.
- Coupling with the chlorophenyl acetamide moiety.
Each step requires optimization to ensure high yields and purity. The synthetic pathway can be influenced by factors such as solvent choice and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Substituent Position Effects: The target compound’s 3-chlorophenyl group (meta-substitution) contrasts with the 2-chloro-4-methylphenyl (ortho- and para-substitution) in the analog from . The 2,4-dimethoxyphenyl group in ’s compound provides electron-donating methoxy groups, enhancing aromatic ring electron density, unlike the electron-withdrawing chloro substituents in the target compound .
Functional Group Variations :
- The sulfanyl (-S-) group in ’s compound replaces the oxygen in the acetamide moiety of the target compound. Sulfur’s larger atomic radius and lower electronegativity may alter hydrogen-bonding interactions and metabolic stability .
Spectroscopic and Physicochemical Comparisons
Table 2: Spectroscopic Data and Physical Properties
Key Observations :
IR Spectroscopy :
- Both the target compound and the analog in exhibit strong C=O stretches (~1689 cm⁻¹), confirming the presence of carbonyl groups. The absence of a nitrile (C≡N) peak in the target compound distinguishes it from ’s analog .
¹H-NMR :
- Aromatic protons in all analogs resonate between δ 7.0–7.9 ppm, typical for halogenated phenyl rings. The spirocyclic CH proton at δ 8.4 ppm is conserved across analogs, suggesting a similar electronic environment .
Crystallographic and Computational Tools
Structural analyses of these compounds rely on software such as:
Q & A
Q. What are the established synthetic routes for preparing 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a spirocyclic triazaspiro intermediate with a substituted acetamide moiety. For example, a multi-step approach may include:
Spiro Ring Formation : Cyclization of a bromophenyl-substituted triazole precursor using reagents like POCl₃ or carbodiimides (e.g., EDC) to form the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core .
Acetamide Coupling : Reacting the spiro intermediate with 3-chlorophenylacetic acid derivatives via amide bond formation, often employing coupling agents such as HATU or DCC in dichloromethane .
Key intermediates include the bromophenyl-triazole precursor and the activated acetamide derivative. Purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and spirocyclic connectivity. For instance, the downfield shift of the amide proton (~10-12 ppm) and sp³ hybridized carbons in the spiro ring are diagnostic .
- X-ray Crystallography : Resolves conformational flexibility, as seen in related acetamides where dihedral angles between aryl and spiro rings vary (e.g., 54.8°–77.5° in dichlorophenyl analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₄H₂₀BrClN₄O₃; calculated 527.8 g/mol) and isotopic patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during synthesis due to potential inhalation hazards .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during spiro ring formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 0°C vs. room temperature), solvent polarity (DCM vs. THF), and catalyst loading (e.g., DMAP). For example, low temperatures may reduce side reactions during cyclization .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and heat control, as demonstrated in diazomethane syntheses, reducing decomposition of sensitive intermediates .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers. For enzyme inhibition studies, confirm substrate concentrations and incubation times .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic differences (e.g., CYP450 activity) explain variability. LC-MS/MS can quantify parent compound degradation .
- Structural Analog Comparison : Compare activity with analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify substituent effects on potency .
Q. What computational strategies predict the compound’s reactivity and binding modes in target proteins?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the spiro ring and acetamide group .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and halogen-π interactions from bromo/chloro substituents .
- MD Simulations : Assess conformational stability in binding pockets over 100-ns trajectories to validate docking poses .
Q. What experimental approaches are used to evaluate metabolic stability and toxicity in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Incubate the compound with primary hepatocytes (human/rat) and quantify parent compound and metabolites via LC-HRMS. Monitor for glutathione adducts indicating reactive intermediates .
- CYP Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation to assess mutagenicity .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize selectivity for a target enzyme?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the bromophenyl (e.g., -CF₃, -OCH₃) and chlorophenyl groups (e.g., para vs. meta substitution). Assess changes in IC₅₀ using kinase panels .
- Free-Wilson Analysis : Statistically correlate substituent contributions to activity. For example, meta-chloro may enhance hydrophobic interactions compared to ortho .
- Selectivity Profiling : Screen against off-targets (e.g., 50+ kinases) to identify structural motifs causing cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
